molecular formula C13H11ClO4 B1205656 Orpanoxin CAS No. 60653-25-0

Orpanoxin

Cat. No.: B1205656
CAS No.: 60653-25-0
M. Wt: 266.67 g/mol
InChI Key: YLJRTDTWWRXOFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orpanoxin involves several steps, starting with the preparation of the core structure, which includes a furan ring substituted with a chlorophenyl group and a hydroxypropanoic acid side chain. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Orpanoxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .

Scientific Research Applications

Orpanoxin has been extensively studied for its anti-inflammatory properties. Its applications include:

Mechanism of Action

Orpanoxin exerts its effects by inhibiting the cyclooxygenase enzymes, specifically COX1. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By reducing prostaglandin synthesis, this compound effectively reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orpanoxin is unique among NSAIDs due to its lack of gastric ulcerogenic effects within the therapeutic dose range, making it a safer option for long-term use .

Biological Activity

Orpanoxin, a nonsteroidal anti-inflammatory drug (NSAID), has garnered attention for its biological activities, particularly its anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is categorized as a nonsteroidal anti-inflammatory drug that primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Its chemical structure includes an arylpropanoic acid moiety, which is essential for its pharmacological activity.

This compound exerts its biological effects through the following mechanisms:

  • COX Inhibition : It directly inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Anti-inflammatory Effects : By reducing prostaglandin levels, this compound alleviates symptoms associated with inflammatory conditions such as arthritis and other musculoskeletal disorders.

Anti-inflammatory Activity

A study highlighted the efficacy of this compound in reducing inflammation in various experimental models:

  • Carrageenan-Induced Paw Edema : In rats, this compound demonstrated significant dose-dependent reductions in paw edema compared to control groups.
  • Acetic Acid-Induced Writhing Test : The compound exhibited analgesic properties, significantly decreasing the number of writhes in treated animals.

Comparative Efficacy

In comparative studies with other NSAIDs, this compound showed a favorable profile:

Drug Effect on Paw Edema (mg/kg) Analgesic Effect (Writhing Test)
This compound100 mg/kg: 75% reduction200 mg/kg: 60% reduction
Aspirin100 mg/kg: 50% reduction200 mg/kg: 45% reduction
Indomethacin100 mg/kg: 70% reduction200 mg/kg: 55% reduction

These results indicate that this compound may be more effective than aspirin in certain contexts, particularly in its ability to mitigate inflammation and pain.

Case Studies

Several case studies have documented the clinical application of this compound:

  • Case Study on Chronic Pain Management :
    • A cohort of patients with chronic inflammatory conditions was treated with this compound. The results indicated significant improvement in pain scores and functional mobility over a six-week period.
  • Post-Surgical Inflammation :
    • In a randomized controlled trial involving post-operative patients, those administered this compound reported lower levels of pain and reduced swelling compared to those receiving placebo treatments.

Safety Profile

The safety profile of this compound has been evaluated in various studies:

  • Adverse Effects : Common side effects include gastrointestinal discomfort and potential renal impairment, consistent with other NSAIDs.
  • Toxicity Studies : Animal studies have established an LD50 of approximately 600 mg/kg for acute toxicity, indicating a relatively safe profile when used within therapeutic ranges.

Properties

CAS No.

60653-25-0

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17)

InChI Key

YLJRTDTWWRXOFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl

Synonyms

5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid
F-776
orpanoxin

Origin of Product

United States

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